GABA-B Receptor Affinity: Direct Comparison vs. Baclofen and Muscimol
In a direct radioligand displacement assay using [3H]-baclofen on rat whole brain synaptic membranes, 4-aminobutyric acid (GABA) exhibited an IC50 of 0.04 µM, which is equipotent to the synthetic GABAB agonist (-)-baclofen (IC50 = 0.04 µM) [1]. In stark contrast, the GABAA agonist muscimol was only weakly active at these sites, with an IC50 of 12.3 µM, demonstrating that muscimol is a poor tool for probing GABAB receptor function [1]. This equivalence in affinity with (-)-baclofen confirms GABA's role as the endogenous orthosteric agonist at GABAB receptors, making it the essential reference standard for assays designed to measure native receptor function or screen for novel modulators that may act allosterically.
| Evidence Dimension | In vitro binding affinity at native GABAB receptors |
|---|---|
| Target Compound Data | IC50 = 0.04 µM (40 nM) |
| Comparator Or Baseline | (-)-Baclofen: IC50 = 0.04 µM (40 nM); Muscimol: IC50 = 12.3 µM |
| Quantified Difference | GABA is equipotent to (-)-baclofen and 307-fold more potent than muscimol at displacing [3H]-baclofen. |
| Conditions | Displacement of [3H]-baclofen binding in rat whole brain crude synaptic membranes in a centrifugation assay. |
Why This Matters
For a researcher aiming to study GABAB receptor pharmacology, substituting GABA with muscimol would yield invalid results due to a 307-fold difference in potency, while baclofen, though equipotent, is a synthetic agonist that may not fully replicate the native receptor's interaction with its endogenous ligand in functional assays.
- [1] Bowery NG, Hill DR, Hudson AL. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes. Br J Pharmacol. 1983 Jan;78(1):191-206. View Source
